molecular formula C12H17Cl3N2O2 B11984839 2,2-dimethyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)amino]ethyl}propanamide

2,2-dimethyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)amino]ethyl}propanamide

Cat. No.: B11984839
M. Wt: 327.6 g/mol
InChI Key: MIRNJQYHVSDJIC-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE is a synthetic organic compound It is characterized by the presence of a furan ring, a trichloromethyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-ylmethylamine: This could be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Introduction of the trichloromethyl group: This step might involve the reaction of the intermediate with trichloromethylating agents such as chloroform in the presence of a base.

    Formation of the propionamide moiety: This could be done by acylation of the intermediate with propionyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group under strong reducing conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield carboxylic acids, while reduction of the trichloromethyl group could yield simpler alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor ligands. The presence of the furan ring and the trichloromethyl group could impart interesting biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Similar compounds have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound might find applications in the development of new polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trichloromethyl group could be involved in covalent binding to target proteins, while the furan ring might participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(PHENYLAMINO)-ETHYL)-PROPIONAMIDE: Similar structure but with a phenyl group instead of a furan ring.

    2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(METHYLAMINO)-ETHYL)-PROPIONAMIDE: Similar structure but with a methyl group instead of a furan ring.

Uniqueness

The presence of the furan ring in 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE distinguishes it from similar compounds. This structural feature could impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17Cl3N2O2

Molecular Weight

327.6 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]propanamide

InChI

InChI=1S/C12H17Cl3N2O2/c1-11(2,3)10(18)17-9(12(13,14)15)16-7-8-5-4-6-19-8/h4-6,9,16H,7H2,1-3H3,(H,17,18)

InChI Key

MIRNJQYHVSDJIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NCC1=CC=CO1

Origin of Product

United States

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